3,5-Difluoro-4-(morpholin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(morpholin-4-yl)benzoic acid is an organic compound with the molecular formula C11H11F2NO3. It is characterized by the presence of two fluorine atoms and a morpholine ring attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(morpholin-4-yl)benzoic acid typically involves the introduction of the morpholine ring and fluorine atoms onto the benzoic acid core. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated benzoic acid derivative is reacted with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols .
Scientific Research Applications
3,5-Difluoro-4-(morpholin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,5-Difluoro-4-nitrobenzonitrile
- Methyl 3,5-difluoro-4-formylbenzoate
- 3,5-Difluoro-4-methoxybenzoic acid
Comparison: Compared to these similar compounds, 3,5-Difluoro-4-(morpholin-4-yl)benzoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .
Biological Activity
3,5-Difluoro-4-(morpholin-4-yl)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with two fluorine atoms at the 3 and 5 positions, and a morpholine ring at the para position. This unique structure enhances its chemical reactivity and biological activity.
Property | Details |
---|---|
Molecular Formula | C11H12F2N1O2 |
Molecular Weight | 229.22 g/mol |
Solubility | Soluble in organic solvents |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The fluorine atoms enhance binding affinity to various enzymes, potentially modulating their activity. This can influence metabolic pathways crucial in disease processes .
- Receptor Binding : The morpholine ring may facilitate interaction with specific receptors, impacting cellular signaling pathways .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacteria and fungi. Its effectiveness is attributed to the presence of the morpholine group, which enhances membrane permeability and disrupts microbial cell integrity .
Enzyme Modulation
The compound has been studied for its ability to modulate key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cathepsins B and L, which are involved in protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This modulation can have implications for aging-related diseases and cancer .
Case Studies
- Study on Enzyme Activity : A study evaluated the effects of benzoic acid derivatives on proteasome activity. It was found that compounds with similar structures to this compound significantly enhanced proteasome activity in human fibroblasts, suggesting potential therapeutic applications in age-related decline of proteostasis .
- Antimicrobial Testing : In vitro tests showed that this compound had notable antimicrobial efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/ml .
Properties
IUPAC Name |
3,5-difluoro-4-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-8-5-7(11(15)16)6-9(13)10(8)14-1-3-17-4-2-14/h5-6H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZVJSWDUKQOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.